molecular formula C5H13NO B145835 2-Aminopentan-1-ol CAS No. 4146-04-7

2-Aminopentan-1-ol

Cat. No.: B145835
CAS No.: 4146-04-7
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopentan-1-ol is an organic compound with the molecular formula C5H13NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone

Scientific Research Applications

2-Aminopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Safety and Hazards

2-Aminopentan-1-ol is considered hazardous . It can cause skin irritation, serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopentan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of 5-hydroxyvaleraldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the hydrogenation of 5-nitropentanol, where the nitro group is reduced to an amino group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-nitropentanol using a metal catalyst such as palladium on carbon. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: 2-Pentanone or 5-aminopentanal.

    Reduction: 2-Aminopentane.

    Substitution: 2-Bromopentan-1-amine or 2-Chloropentan-1-amine.

Mechanism of Action

The mechanism of action of 2-Aminopentan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Aminoethanol (Ethanolamine)
  • 2-Aminobutanol
  • 3-Aminopropanol

Uniqueness: 2-Aminopentan-1-ol’s longer carbon chain provides it with distinct physical and chemical properties, making it suitable for specific applications where shorter-chain amino alcohols may not be effective.

Properties

IUPAC Name

2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936858
Record name 2-Amino-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16369-14-5, 4146-04-7
Record name 2-Amino-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16369-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16369-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopentan-1-ol
Reactant of Route 2
2-Aminopentan-1-ol
Reactant of Route 3
2-Aminopentan-1-ol
Reactant of Route 4
2-Aminopentan-1-ol
Reactant of Route 5
2-Aminopentan-1-ol
Reactant of Route 6
2-Aminopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.